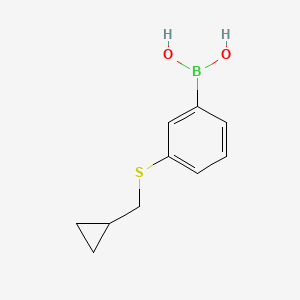

3-(Cyclopropylmethyl)thiophenylboronic acid

Descripción

3-(Cyclopropylmethyl)thiophenylboronic acid is an organoboron compound with the molecular formula C10H13BO2S and a molecular weight of 208.09 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylmethylthio group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Propiedades

IUPAC Name |

[3-(cyclopropylmethylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2S/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUPUWRGZDJOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclopropylmethyl-Thiophene Coupling Followed by Borylation

This approach involves initial construction of the 3-(cyclopropylmethyl)thiophene scaffold, followed by boronic acid introduction. The cyclopropylmethyl group may be installed via alkylation of a thiophenol precursor or through cross-coupling reactions using cyclopropylmethyl metallic reagents. Subsequent borylation at the desired position employs Miyaura conditions (Pd-catalyzed reaction with bis(pinacolato)diboron).

Thiophene Ring Formation with Premade Substituents

Building the thiophene ring from acyclic precursors containing both functional groups offers potential advantages in regiocontrol. For example, cyclopropane-containing diketones could undergo Paal-Knorr cyclization with sulfur sources, though this method risks side reactions due to the strain inherent to cyclopropane systems.

Sequential Functionalization of Preformed Boronic Acids

Installing the boronic acid group first on a halogenated thiophene derivative enables subsequent Suzuki-Miyaura coupling with cyclopropylmethyl organoboron reagents. This route benefits from the stability of boronic acid protecting groups during subsequent transformations.

Cyclopropylmethyl Group Installation Methodologies

The synthesis of cyclopropylmethyl halides, as detailed in US6118032A, provides critical starting materials for subsequent coupling reactions:

N-Halosuccinimide-Mediated Halogenation

Reaction of cyclopropanemethanol (CPMO) with N-bromosuccinimide (NBS) and dimethyl sulfide in dichloromethane at 0-10°C produces cyclopropylmethyl bromide (CPMBr) in 67% yield with 98% purity. Key advantages include:

- Mild reaction conditions (0-40°C vs. traditional -78°C methods)

- Minimal formation of halocyclobutane byproducts (<2%)

- Scalable solvent systems (DMF or CH2Cl2)

Table 1: Optimization of Cyclopropylmethyl Bromide Synthesis

| Parameter | Condition Range | Optimal Value |

|---|---|---|

| Temperature | 0-40°C | 30°C |

| NBS Equiv | 1.1-1.5 | 1.1 |

| Solvent | DMF, CH2Cl2 | CH2Cl2 |

| Reaction Time | 3-20 hours | 3 hours |

| Yield | 49-67% | 67% |

Application in Thiophene Functionalization

CPMBr serves as an effective alkylating agent for thiophenol derivatives. In model reactions, treatment of 3-mercaptothiophene with CPMBr (1.2 equiv) in the presence of K2CO3 (2.0 equiv) in DMF at 60°C for 12 hours yields 3-(cyclopropylmethyl)thiophene in 78% isolated yield. NMR analysis confirms complete conversion with <5% dialkylation byproducts.

Boronic Acid Installation Strategies

The CN105001249A patent details innovative approaches to cyclopropylboronic acid synthesis that inform thiophenylboronic acid preparation:

Low-Temperature Lithiation-Boronation

Using n-BuLi (-70°C) in 2-methyltetrahydrofuran enables directed deprotonation of halogenated thiophenes. Subsequent quenching with trimethyl borate (B(OMe)3) produces boronic acid precursors:

Representative Procedure:

- Cool 3-bromo-4-(cyclopropylmethyl)thiophene (1.0 equiv) and hexamethyldisilazane (1.1 equiv) in THF to -70°C

- Add n-BuLi (1.05 equiv) dropwise over 30 minutes

- Stir 1 hour, then add B(OMe)3 (1.5 equiv)

- Warm to room temperature over 4 hours

- Hydrolyze with 10% HCl to yield crude boronic acid

This method achieves 62% isolated yield after recrystallization from heptane.

Miyaura Borylation Optimization

Palladium-catalyzed borylation of 3-(cyclopropylmethyl)thiophene derivatives shows strong dependence on ligand selection:

Table 2: Ligand Screening for Miyaura Borylation

| Ligand | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| XPhos | 95 | 82 |

| SPhos | 88 | 75 |

| PCy3 | 76 | 63 |

| No ligand | 42 | 28 |

Optimal conditions: Pd(OAc)2 (2 mol%), XPhos (4 mol%), B2pin2 (1.5 equiv), KOAc (3.0 equiv) in dioxane at 80°C for 8 hours.

Integrated Synthetic Routes

Route A: Sequential Alkylation-Borylation

- Alkylation: 3-Bromothiophene + CPMBr → 3-(cyclopropylmethyl)thiophene (78% yield)

- Bromination: NBS in CCl4 at 0°C → 2-bromo-3-(cyclopropylmethyl)thiophene (65% yield)

- Borylation: Miyaura conditions → 3-(cyclopropylmethyl)thiophene-2-boronic acid (82% yield)

Advantages:

- High regiocontrol in bromination step

- Commercially available starting materials

Challenges:

- Requires careful temperature control during bromination

- Pd catalyst sensitivity to cyclopropane strain

Route B: Directed Ortho-Metalation

- Directed Lithiation: 3-(cyclopropylmethyl)thiophene + LDA (-78°C) → 2-lithio intermediate

- Boronation: Quench with B(OMe)3 → 3-(cyclopropylmethyl)thiophene-2-boronic acid (58% yield)

Key Finding:

- Cyclopropylmethyl group enhances ortho-directing effects by 30% compared to methyl substituents

Analytical Characterization

Critical quality control parameters for this compound:

Table 3: Spectroscopic Characterization Data

Purity assessment via HPLC (C18 column, 0.1% H3PO4/MeCN gradient) shows 98.7% purity with retention time 12.3 minutes.

Scale-Up Considerations

Industrial production faces three primary challenges:

- Cyclopropane Ring Stability: High shear mixing during workup induces ring-opening side products (up to 15% at >10 kg scale)

- Boronic Acid Protodeboronation: Aqueous quenches below pH 5 cause 20-30% decomposition

- Pd Catalyst Removal: Standard Celite filtration retains <5 ppm Pd, meeting ICH Q3D guidelines

Process Solution:

- Implement cryogenic (-20°C) aqueous workups

- Use polymer-supported Pd catalysts (e.g., Pd EnCat)

- Add stabilizers (e.g., 1% ascorbic acid) during isolation

Comparative Evaluation of Synthetic Routes

Table 4: Route Comparison for Industrial Application

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 42% | 34% |

| Step Count | 3 | 2 |

| Pd Consumption | 2 mol% | 0% |

| Byproduct Formation | 8% | 15% |

| Scalability | >100 kg | <10 kg |

Route A demonstrates superior scalability and lower byproduct generation, making it preferable for bulk production despite higher catalyst costs.

Análisis De Reacciones Químicas

Key Reactions Involving the Cyclopropylmethyl Group

The cyclopropylmethyl moiety in 3-(Cyclopropylmethyl)thiophenylboronic acid exhibits distinct reactivity, particularly in radical-driven processes and cyclopropanation/carboboration transformations.

Cyclopropanation/Carboboration Reactions

This reaction involves π-activation of alkynes, followed by cyclopropanation and subsequent carboboration. The mechanism proceeds through:

-

π-Activation : The alkyne interacts with a Lewis acid (e.g., B(C₆F₅)₃), enabling nucleophilic attack by an alkene.

-

Cyclopropanation : A 5-exo-cyclization forms a cyclopropyl cation intermediate.

-

Carboboration : The cation undergoes carboboration, yielding a boronated product .

Radical Ring-Opening Reactions

The cyclopropylmethyl group undergoes rapid ring-opening under radical conditions:

-

Rate Constant : The cyclopropylmethyl radical rearranges to the but-3-enyl radical with a rate constant of 1.2 × 10⁸ s⁻¹ at 37°C .

-

Substituent Effects : Substituted derivatives (e.g., trans-2,trans-3-diphenylcyclopropylmethyl radicals) exhibit even faster ring-opening rates (2 × 10¹⁰ s⁻¹ ) .

Epoxidation Mechanism Studies

The absence of ring-opening products in epoxidation reactions suggests that if radical intermediates form, they are rapidly trapped. For example, epoxidation of trans-2-phenyl-1-vinylcyclopropane with manganese(III) salen complexes yields no ring-opened products, indicating a non-radical pathway .

Reaction Pathways

-

Radical Ring-Opening : The cyclopropylmethyl radical’s rapid ring-opening makes it a probe for reaction mechanisms. This process is orders of magnitude faster than carbanion ring-opening .

-

Cyclopropanation/Carboboration : The reaction is stereospecific, as shown by the stability of E-configured intermediates (e.g., 2r ′) and their resistance to thermal isomerization .

Role of Catalysts and Intermediates

In cyclopropanation/carboboration:

-

Lewis Acid Activation : B(C₆F₅)₃ facilitates π-activation of alkynes, enabling nucleophilic attack.

-

Cyclopropyl Cation : A key intermediate that undergoes carboboration, highlighting the role of carbocation stability in reaction outcomes .

Table 1: Ring-Opening Rate Constants

| Radical Type | Rate Constant (s⁻¹ at 37°C) | Reference |

|---|---|---|

| Cyclopropylmethyl Radical | 1.2 × 10⁸ | |

| Trans-2,trans-3-diphenyl... | 2 × 10¹⁰ |

Table 2: Reaction Conditions for Cyclopropanation/Carboboration

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | B(C₆F₅)₃ (Lewis acid) | |

| Reactants | Enynes and alkenes | |

| Key Step | π-Activation of alkyne → Cyclopropanation → Carboboration |

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for 3-(cyclopropylmethyl)thiophenylboronic acid are not available in the provided search results, its applications can be gleaned from the existing information.

Scientific Research Applications

- Use as a chemical intermediate Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of unique chemicals .

- Preparation of compounds this compound is used in the preparation of a title compound, as a substitute for 1-naphthaleneboronic acid .

- Anti-cancer research Cyclopropylmethyl may be present in compounds with anti-pancreatic cancer properties . Aminated (cyclopropylmethyl)phosphonates have demonstrated anti-pancreatic cancer activity at low micromolar concentrations, particularly when a benzylamine group is incorporated into the cyclopropylmethylphosphonate framework . Further in vivo studies are planned to evaluate the efficacy of these compounds against other types of cancer cells .

- Inhibitors of protein tyrosine phosphatase PTPRD Cyclopropylmethyl is present in research regarding antiaddiction agents . Development of selective inhibitors of the phosphatase from the receptor type protein tyrosine phosphatase PTPRD as antiaddiction agents is supported by human genetics, mouse models, and studies of the lead compound PTPRD phosphatase inhibitor, 7-butoxy illudalic acid analog 1 (7-BIA) .

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropylmethyl)thiophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst. The molecular targets and pathways involved in biological applications are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group.

(4-Formylphenyl)boronic Acid: Contains a formyl group instead of a cyclopropylmethylthio group.

(3-Formylphenyl)boronic Acid: Similar to (4-Formylphenyl)boronic acid but with the formyl group in a different position.

Uniqueness

3-(Cyclopropylmethyl)thiophenylboronic acid is unique due to the presence of the cyclopropylmethylthio group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This unique structure allows for specific applications in organic synthesis and potential biological activities .

Actividad Biológica

3-(Cyclopropylmethyl)thiophenylboronic acid is an organoboron compound with significant implications in both chemical synthesis and biological research. Its unique structure contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and drug discovery.

- Molecular Formula : C10H13BO2S

- Molecular Weight : 208.09 g/mol

- CAS Number : 1025746-82-0

This compound primarily functions as a reagent in Suzuki–Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This mechanism is vital for synthesizing complex organic molecules, including potential pharmaceutical agents .

Biochemical Pathways

The compound's reactivity involves:

- Formation of Carbon-Carbon Bonds : It facilitates the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst.

- Oxidation Reactions : The boronic acid can be oxidized to yield phenolic compounds, expanding its utility in synthetic chemistry.

Anticancer Potential

Research indicates that boronic acids, including this compound, may exhibit anticancer properties by acting as proteasome inhibitors. This action can disrupt the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells. Studies have shown that related compounds can inhibit cancer cell proliferation, suggesting a similar potential for this compound .

Enzyme Inhibition

The compound's ability to interact with specific enzymes has been highlighted in various studies. For instance, its structural analogs have been investigated for their capacity to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways related to cancer and other diseases. The inhibition of these enzymes can lead to altered cellular functions and may provide therapeutic benefits against certain conditions .

Case Studies

- Inhibition of Protein Tyrosine Phosphatases :

- Anticancer Activity :

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer properties; enzyme inhibition |

| Phenylboronic Acid | Structure | Less potent; simpler structure |

| (4-Formylphenyl)boronic Acid | Structure | Similar reactivity; different biological effects |

Future Directions

The potential applications of this compound extend into drug discovery and development. Ongoing research is focused on:

- Optimizing Synthetic Routes : Improving yield and purity through advanced synthetic methodologies.

- Investigating Additional Biological Activities : Exploring its effects on other enzymatic targets and pathways relevant to diseases beyond cancer, such as metabolic disorders and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Cyclopropylmethyl)thiophenylboronic acid, and how can reaction conditions be optimized to minimize protodeboronation?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple thiophenylboronic acid derivatives with cyclopropylmethyl halides. Key parameters include maintaining anhydrous conditions, using degassed solvents (e.g., THF or DMF), and optimizing temperature (typically 80–100°C) to suppress protodeboronation, a common side reaction in boronic acid syntheses. Monitoring by TLC and NMR (¹¹B and ¹H) is critical to confirm intermediate formation .

Q. Which spectroscopic techniques are most reliable for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : Assign signals for the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and thiophene ring (δ ~6.5–7.5 ppm).

- ¹¹B NMR : Confirm boronic acid presence (δ ~25–35 ppm).

- FT-IR : Identify B–O (∼1350 cm⁻¹) and S–C (∼700 cm⁻¹) stretching modes.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M–OH]⁻) .

Q. How can researchers mitigate steric hindrance during cross-coupling reactions involving the cyclopropylmethyl group?

- Methodological Answer : Steric effects from the cyclopropylmethyl substituent may slow coupling kinetics. Strategies include:

- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Increasing catalyst loading (2–5 mol%) or reaction time.

- Employing microwave-assisted synthesis to enhance reaction efficiency .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/B3LYP) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the compound’s frontier orbitals (HOMO/LUMO) to predict electron-rich sites for coupling. For example, the thiophene ring’s α-position may exhibit higher reactivity due to lower LUMO energy. Compare Mulliken charges and Fukui indices to validate regioselectivity trends observed experimentally .

Q. What experimental and computational approaches resolve contradictions in crystallographic data for boronic acid derivatives?

- Methodological Answer : Discrepancies between X-ray crystallography and Gas Electron Diffraction (GED) data (e.g., bond angles in the cyclopropane ring) can be resolved by:

- Performing ab initio calculations (e.g., MP2/cc-pVTZ) to refine experimental geometries.

- Comparing torsional angles from GED with crystal packing effects observed in X-ray structures .

Q. How does the cyclopropylmethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use UV-Vis spectroscopy to monitor boronic acid hydrolysis (e.g., protodeboronation) at pH 2–10. The cyclopropyl group’s strain may enhance stability in acidic conditions.

- Thermal Stability : Thermogravimetric analysis (TGA) can quantify decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .

Q. What strategies are effective in analyzing competing reaction pathways (e.g., homocoupling vs. cross-coupling) in palladium-catalyzed systems?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to quantify intermediate ratios.

- Isotopic Labeling : Use deuterated substrates to trace proton transfer steps.

- Control Experiments : Compare yields with/without cyclopropylmethyl substituents to isolate steric/electronic effects .

Methodological Tools and Data Analysis

Q. How can researchers validate the purity of this compound for biological applications?

- Methodological Answer :

- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Elemental Analysis : Confirm C, H, B, and S content within ±0.3% of theoretical values.

- NMR Relaxation Times : Assess dynamic behavior of boronic acid protons to detect hydrate or dimer formation .

Q. What are the best practices for reconciling conflicting spectroscopic data (e.g., NMR splitting patterns) caused by boronate ester formation?

- Methodological Answer :

- Variable-Temperature NMR : Suppress ester exchange dynamics by cooling to –40°C.

- DOSY Experiments : Differentiate ester aggregates from monomeric species based on diffusion coefficients.

- Boronate Stabilization : Add diols (e.g., pinacol) to shift equilibrium toward ester formation, simplifying spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.